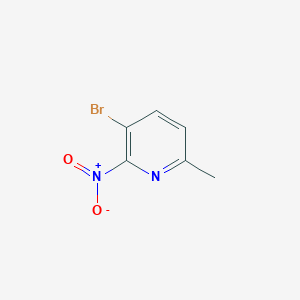

3-Bromo-6-methyl-2-nitropyridine

Description

Significance of Pyridine (B92270) Derivatives as Chemical Scaffolds

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental building blocks in organic chemistry. chemicalbook.com Their structural similarity to benzene (B151609), combined with the presence of the nitrogen atom, results in unique electronic properties and reactivity. chemicalbook.com This makes them crucial scaffolds in the development of a wide array of functional molecules. Pyridine derivatives are integral components in many pharmaceuticals, agrochemicals, and materials science applications. chemicalbook.comchemimpex.com Their ability to act as ligands for metal catalysts and their role in the synthesis of complex natural products further underscore their importance.

Overview of Substituted Pyridine Synthesis and Reactivity

The synthesis of substituted pyridines can be achieved through various methods, including classical condensation reactions and modern cross-coupling techniques. The Hantzsch pyridine synthesis, for example, is a well-established method for producing dihydropyridines, which can then be oxidized to the corresponding pyridines. rsc.org The reactivity of the pyridine ring is heavily influenced by its substituents. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it less reactive towards electrophilic aromatic substitution compared to benzene. However, this electron deficiency facilitates nucleophilic substitution reactions, particularly at the 2- and 4-positions. The nitrogen atom itself can also react with electrophiles, such as alkyl halides and peracids, to form pyridinium (B92312) salts and pyridine N-oxides, respectively.

Contextualization of 3-Bromo-6-methyl-2-nitropyridine within Pyridine Chemistry

This compound is a specific example of a halogenated alkylnitropyridine. Its structure, featuring a bromine atom at the 3-position, a methyl group at the 6-position, and a nitro group at the 2-position, dictates its chemical behavior. The nitro group at the 2-position, being a strong electron-withdrawing group, significantly activates the pyridine ring for nucleophilic attack. The bromine atom at the 3-position can also act as a leaving group in certain reactions. The methyl group at the 6-position, being electron-donating, can influence the regioselectivity of reactions. This particular arrangement of substituents makes this compound a potentially useful intermediate for the synthesis of various polysubstituted pyridine derivatives. While specific research on this exact isomer is limited in publicly available literature, its chemistry can be inferred from the behavior of related compounds like its isomers and other nitrobromopyridine derivatives. For instance, related compounds such as 2-amino-6-bromo-3-nitropyridine are recognized as valuable building blocks in organic synthesis. chemimpex.com The study of such compounds provides a framework for understanding the potential reactions and applications of this compound.

Interactive Data Table: Physicochemical Properties of this compound and its Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1379359-54-2 chemsrc.com | C₆H₅BrN₂O₂ | 217.02 |

| 3-Bromo-2-methyl-6-nitropyridine | 1231930-13-4 sigmaaldrich.com | C₆H₅BrN₂O₂ | 217.02 |

| 2-Bromo-6-methyl-3-nitropyridine | 374633-31-5 chemicalbook.com | C₆H₅BrN₂O₂ | 217.02 |

| 6-Bromo-2-methyl-3-nitropyridine | Not Available | C₆H₅BrN₂O₂ | 217.02 thermofisher.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-methyl-2-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-2-3-5(7)6(8-4)9(10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPLZSMVVNLHUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Bromo Substituent

The bromine atom on the pyridine (B92270) ring is a key site for functionalization. It can be replaced by a variety of nucleophiles or participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a strongly electron-withdrawing nitro group, particularly at a position ortho or para to a halogen, activates the aromatic ring toward nucleophilic attack. In 3-bromo-6-methyl-2-nitropyridine, the 2-nitro group activates the bromo substituent at the 3-position for SNAr reactions. This process generally involves the addition of a nucleophile to the pyridine ring to form a resonance-stabilized intermediate (a Meisenheimer-type complex), followed by the elimination of the bromide ion to yield the substituted product.

The substitution of a bromo group with nitrogen-based nucleophiles is a common transformation for activated halopyridines. For instance, in the related compound 2-amino-5-bromo-3-nitropyridine, the bromo group can be displaced. orgsyn.org Similarly, reactions of 3-bromo-4-nitropyridine (B1272033) with amines have been studied, though these can sometimes lead to unexpected products like nitro-group migration depending on the reaction conditions. clockss.org It is expected that this compound would react with various amines and hydrazines to yield the corresponding 3-amino- or 3-hydrazinyl-6-methyl-2-nitropyridine derivatives. The reaction typically proceeds in a polar solvent, often in the presence of a base to neutralize the HBr formed.

Table 1: Representative SNAr Reactions with Nitrogen Nucleophiles on Analogous Bromonitropyridines

| Substrate | Nucleophile | Product | Conditions |

| 2-Amino-5-bromo-3-nitropyridine | Not specified | 2,3-Diamino-5-bromopyridine (via reduction of nitro group and potential subsequent reactions) | Fe, ethanol, water, HCl |

| 3-Bromo-4-nitropyridine | Amines | 3-Amino-4-nitropyridine and nitro-migration products | Various solvents and bases |

This table presents data for analogous compounds to illustrate the expected reactivity.

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can displace the bromo group in activated systems. While specific examples for this compound are not readily found, related structures like 6-bromo-2-nitropyridin-3-ol (B1291309) demonstrate the principle of substitution on the pyridine ring. The reaction of this compound with sodium methoxide (B1231860) in methanol, for example, would be expected to produce 3-methoxy-6-methyl-2-nitropyridine. The reactivity would be influenced by the solvent, temperature, and the nature of the alkoxide or phenoxide.

Thiols and their corresponding thiolates are potent nucleophiles that readily participate in SNAr reactions. Studies on 2-methyl-3-nitropyridines have shown that they react with S-nucleophiles, resulting in the substitution of the nitro group. nih.govmdpi.com In the case of this compound, the bromo group is the more likely leaving group due to the activation by the adjacent 2-nitro group. The reaction with a thiol, typically in the presence of a base like potassium carbonate in a solvent such as DMF, would be expected to yield the corresponding 3-thioether derivative. nih.gov

Table 2: Expected SNAr Reactions of this compound

| Nucleophile Type | Example Nucleophile | Expected Product |

| Nitrogen-based | Aniline | 3-(Phenylamino)-6-methyl-2-nitropyridine |

| Oxygen-based | Sodium Methoxide | 3-Methoxy-6-methyl-2-nitropyridine |

| Sulfur-based | Thiophenol | 6-Methyl-2-nitro-3-(phenylthio)pyridine |

This table is predictive, based on the established reactivity of similar compounds.

Cross-Coupling Reactions (e.g., Heck coupling, Negishi coupling)

The bromo substituent makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used reaction that couples an organohalide with an organoboron compound. It is anticipated that this compound would react with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to form the corresponding coupled products. mdpi.comnih.gov For example, reacting it with phenylboronic acid would yield 6-methyl-2-nitro-3-phenylpyridine. The reaction is tolerant of many functional groups, including the nitro group. nih.govnih.gov

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, also catalyzed by a palladium or nickel complex. This reaction is known for its high functional group tolerance. mdpi.com The bromo group at the C3 position of this compound would readily participate in Negishi coupling reactions.

The Heck coupling , which couples an organohalide with an alkene, is another potential transformation, although less commonly reported for this specific class of substrate compared to Suzuki and Negishi couplings.

Table 3: Examples of Cross-Coupling Reactions on Analogous Bromopyridines

| Reaction Type | Substrate | Coupling Partner | Catalyst/Base | Product Type |

| Suzuki | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine |

| Suzuki | 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ / K₂CO₃ | 3-Phenylpyridine |

This table presents data for analogous compounds to illustrate the expected reactivity.

Halogen-Metal Exchange and Subsequent Quenching Reactions

The bromine atom of this compound can undergo halogen-metal exchange, typically with a strong organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. wikipedia.orgtcnj.edu This reaction would replace the bromine atom with lithium, generating a highly reactive organolithium intermediate, 6-methyl-2-nitro-3-lithiopyridine. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the 3-position.

However, the presence of the nitro group introduces a potential complication. Organolithium reagents can add to the nitro group, so careful control of reaction conditions, such as very low temperatures (e.g., -100 °C), is crucial to favor the halogen-metal exchange pathway. tcnj.edu Alternatively, using magnesium-based reagents for the exchange, such as with i-PrMgCl, can sometimes offer better selectivity. nih.gov

Table 4: Potential Halogen-Metal Exchange and Quenching Sequence

| Step | Reagent | Intermediate/Product |

| 1. Halogen-Metal Exchange | n-Butyllithium, THF, -100 °C | 6-Methyl-2-nitro-3-lithiopyridine |

| 2. Quenching with Electrophile | e.g., Carbon dioxide (CO₂) | 6-Methyl-2-nitropyridine-3-carboxylic acid |

| 2. Quenching with Electrophile | e.g., Dimethylformamide (DMF) | 6-Methyl-2-nitropyridine-3-carbaldehyde |

This table outlines a potential, predictive reaction sequence.

Reactions Involving the Nitro Substituent

The nitro group at the 2-position significantly influences the chemical reactivity of the pyridine ring. Its strong electron-withdrawing nature activates the ring for certain reactions while deactivating it for others.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group in nitroaromatic compounds to an amino group is a fundamental transformation in organic synthesis. This reaction can be achieved using a variety of reducing agents, often involving metal catalysts. For instance, the reduction of nitroarenes to anilines can be accomplished using formic acid as a reducing agent with a well-defined iron-based catalyst system under mild conditions. organic-chemistry.org Other methods include the use of HSiCl3 and a tertiary amine, which allows for a metal-free reduction of both aromatic and aliphatic nitro groups with broad functional group tolerance. organic-chemistry.org Palladium-catalyzed reductions using aqueous potassium fluoride (B91410) and polymethylhydrosiloxane (B1170920) (PMHS) also provide high yields of amines from aromatic nitro compounds at room temperature. organic-chemistry.org

A variety of catalytic systems have been developed for this transformation, including platinum nanoparticles stabilized with N-heterocyclic ligands, which allow for the chemoselective reduction of nitroarenes with hydrogen gas at atmospheric pressure and room temperature. psu.edu This method has shown high selectivity for the nitro group in the presence of other sensitive functionalities like carbonyls, olefins, and halogens. psu.edu For example, 3-nitropyridine (B142982) was reduced with over 99% selectivity. psu.edu

The resulting amino compound, 5-bromo-2-methylpyridin-6-amine, is a valuable intermediate in the synthesis of various heterocyclic compounds. The presence of the amino and bromo groups allows for further functionalization, making it a versatile building block in medicinal and materials chemistry.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) Directed by the Nitro Group

The Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, such as nitropyridines. organic-chemistry.orgwikipedia.orgnih.gov In this reaction, a nucleophile containing a leaving group at the nucleophilic center attacks the aromatic ring, leading to the substitution of a hydrogen atom. organic-chemistry.orgwikipedia.org The nitro group plays a crucial role in activating the pyridine ring for this type of transformation and directing the incoming nucleophile. organic-chemistry.orgkuleuven.be

The mechanism of VNS involves the initial addition of a carbanion to the electron-deficient aromatic ring to form a Meisenheimer-type adduct. organic-chemistry.orgnih.gov This is followed by a base-induced β-elimination of a leaving group from the adduct, which restores the aromaticity of the ring. nih.gov For 3-substituted nitroarenes, a mixture of ortho and para substitution products is typically observed. organic-chemistry.org In the case of this compound, the VNS reaction would be expected to occur at the positions ortho and para to the nitro group, which are C-3 and C-5, respectively. However, the position at C-3 is already substituted with a bromine atom. Therefore, the VNS reaction would predominantly occur at the C-5 position.

The reaction conditions for VNS typically involve the use of a strong base to generate the carbanion from a suitable precursor. organic-chemistry.org The choice of solvent and base is critical for the success of the reaction, as they influence the rate of both the initial addition and the subsequent elimination steps. organic-chemistry.org

Influence of the Nitro Group as an Electron-Withdrawing Deactivator

The nitro group is a potent electron-withdrawing group, which significantly reduces the electron density of the pyridine ring. nih.govresearchgate.net This deactivating effect has a profound influence on the reactivity of the ring towards electrophilic aromatic substitution reactions. The reduced electron density makes the ring less susceptible to attack by electrophiles.

Conversely, the strong electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) reactions. sciforum.net This is particularly true for positions ortho and para to the nitro group. In this compound, the nitro group at the 2-position, along with the nitrogen atom in the ring, strongly activates the halogen at the 3-position for nucleophilic displacement.

The electron-withdrawing effect of the nitro group is also transmitted through the pyridine ring, influencing the reactivity of the methyl group at the 6-position. This is evident in condensation reactions where the acidity of the methyl protons is enhanced.

Reactions Involving the Methyl Substituent

The methyl group at the 6-position of this compound is also a site for various chemical transformations.

Oxidation Reactions at the Methyl Group to Form Carbonyl or Carboxylic Acid Derivatives

The methyl group on the pyridine ring can be oxidized to a carbonyl group (aldehyde) or a carboxylic acid group under appropriate reaction conditions. The specific product obtained depends on the strength of the oxidizing agent and the reaction parameters. The oxidation of the methyl group to a carboxylic acid would yield 3-bromo-2-nitropyridine-6-carboxylic acid. This transformation is a valuable tool for introducing a carboxylic acid functionality, which can serve as a handle for further synthetic modifications. The corresponding carboxylic acid, 3-bromo-6-methylpyridine-2-carboxylic acid, is a known compound. nih.gov

Condensation Reactions with the Methyl Group

The methyl group at the 6-position of this compound can participate in condensation reactions with aldehydes and other electrophiles. sciforum.netresearchgate.net The electron-withdrawing effect of the nitro group at the 2-position and the ring nitrogen increases the acidity of the protons of the methyl group, facilitating their removal by a base to form a carbanion. This carbanion can then react with various electrophiles.

For example, 2-methyl-3-nitropyridines can react with aromatic aldehydes in the presence of a catalytic amount of a base like piperidine (B6355638) to form the corresponding 2-styryl-3-nitropyridines. sciforum.net This type of reaction is a Knoevenagel-type condensation. The reactivity of the methyl group is significantly enhanced by the presence of the nitro group. researchgate.net

Reactivity of the Pyridine Ring System

Pyridine itself is inherently less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. pearson.comuoanbar.edu.iq This effect is further exacerbated in acidic conditions, where the nitrogen atom becomes protonated, forming a pyridinium (B92312) ion which is even more deactivated. uoanbar.edu.iq

The presence of the potent electron-withdrawing nitro group in this compound makes electrophilic substitution reactions extremely challenging. uoanbar.edu.iqrsc.org The ring is highly electron-deficient, and harsh reaction conditions are typically required to force an electrophilic attack. quora.com When such reactions do occur, the position of substitution is directed by the existing substituents. Electrophilic attack on the pyridine ring generally occurs at the 3- and 5-positions (meta to the nitrogen) to avoid placing a positive charge on the electronegative nitrogen atom in the reaction intermediate. quimicaorganica.orgquora.com

Dearomatization reactions are valuable transformations in organic synthesis as they convert flat, aromatic structures into more complex, three-dimensional molecules. nih.govnih.govacs.org Nucleophilic dearomatization of pyridines involves the attack of a nucleophile on the pyridine ring, leading to a disruption of the aromatic system. nih.govacs.orgresearchgate.net This process is thermodynamically challenging due to the loss of aromatic stabilization energy. nih.govacs.orgresearchgate.net

Strategies to achieve nucleophilic dearomatization often involve activating the pyridine ring towards nucleophilic attack. This can be accomplished by:

Pre-activation of the heterocycle: This can involve the formation of pyridinium salts or the use of metal catalysts to increase the electrophilicity of the ring. nih.govacs.org

Intramolecular reactions: Generating a nucleophilic species from a substituent already attached to the pyridine ring can facilitate an intramolecular dearomatization event. nih.govacs.org

In the context of this compound, the electron-withdrawing nitro group significantly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. This makes the compound a good candidate for nucleophilic aromatic substitution and potentially for nucleophilic dearomatization strategies.

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a base, participating in reactions such as N-oxidation and N-alkylation.

N-oxidation:

Pyridine and its derivatives can be oxidized to form pyridine N-oxides using various oxidizing agents like peroxy acids. arkat-usa.orgresearchgate.netwikipedia.org The formation of the N-oxide can alter the reactivity of the pyridine ring, often facilitating electrophilic substitution at the 2- and 4-positions. wikipedia.org The electron-donating nature of the methyl group in this compound would be expected to increase the electron density on the nitrogen, potentially facilitating N-oxidation. However, the steric hindrance from the adjacent methyl group might also play a role.

N-alkylation:

The nitrogen atom of pyridine can be alkylated by various alkylating agents to form quaternary pyridinium salts. gcwgandhinagar.com This reaction is influenced by both electronic and steric factors. acs.org While electron-donating groups on the pyridine ring can enhance the nucleophilicity of the nitrogen, bulky substituents near the nitrogen can hinder the approach of the alkylating agent. nih.govresearchgate.net In this compound, the methyl group at the 6-position could sterically impede N-alkylation. Some studies have shown that N-alkylation can be reversible, with the alkyl group potentially migrating to a ring carbon. nih.gov

The table below provides a summary of the reactivity of the pyridine ring system in this compound.

| Reaction Type | Reactivity Considerations |

| Electrophilic Reactions | Highly deactivated due to the strong electron-withdrawing nitro group. Requires harsh conditions. |

| Nucleophilic Dearomatization | Activated by the electron-withdrawing nitro group, making it a potential substrate. |

| N-oxidation | The methyl group may enhance reactivity, but steric hindrance could be a factor. |

| N-alkylation | The methyl group at the 6-position may sterically hinder the reaction. |

Derivatization and Advanced Functionalization Strategies

Utilization as a Synthetic Intermediate for Complex Heterocyclic Systems

The inherent functionality of 3-Bromo-6-methyl-2-nitropyridine provides multiple reaction sites, making it an ideal precursor for more elaborate heterocyclic structures, particularly those containing fused or heavily substituted pyridine (B92270) cores.

The generation of fused bicyclic and polycyclic systems containing a pyridine ring is a significant area of medicinal chemistry, as these scaffolds are present in numerous biologically active compounds. This compound can serve as a key starting material for such syntheses. The general strategy involves using the existing substituents as handles to build an additional ring onto the pyridine framework.

For instance, the nitro group can be chemically reduced to an amino group (2-amino-3-bromo-6-methylpyridine). This amine can then act as a nucleophile in condensation reactions with bifunctional electrophiles to form a new ring. Reaction of such an amino-pyridine with reagents like diethyl malonate or ethyl acetoacetate (B1235776) can lead to the formation of pyrido[2,3-b]pyrimidine derivatives, an important class of heterocycles. nih.gov Similarly, cyclization reactions can yield pyrazolo[3,4-b]pyridine cores. nih.gov

Alternatively, the bromo group can be leveraged in metal-catalyzed cross-coupling reactions to introduce a side chain that subsequently participates in an intramolecular cyclization. For example, a Sonogashira coupling could introduce an alkyne, which, after further manipulation, could cyclize onto the pyridine ring or a neighboring substituent. This approach is instrumental in creating complex, three-dimensional ring systems like thiazolo[3,2-a]pyridines. diva-portal.org

A multisubstituted pyridine is a pyridine ring bearing three or more different functional groups. These scaffolds are highly valued in drug discovery as they allow for the precise tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. This compound is itself a multisubstituted scaffold, and its utility lies in the selective manipulation of its functional groups. nih.gov

The differential reactivity of the C-Br bond and the nitro group is key. The C-Br bond is susceptible to palladium-catalyzed cross-coupling reactions, while the nitro group is prone to nucleophilic aromatic substitution (SNAr) or reduction. This allows for a stepwise and controlled introduction of new substituents. For example, a Suzuki coupling could be performed at the C-Br position, followed by the reduction of the nitro group and subsequent acylation of the resulting amine. This sequence transforms the initial scaffold into a more complex, highly decorated pyridine derivative. The ability to perform these modifications sequentially is crucial for building libraries of analogues for structure-activity relationship (SAR) studies.

Introduction of Diverse Functional Groups for Scaffold Diversification

Scaffold diversification involves the introduction of a wide array of chemical moieties onto a core structure to explore chemical space. The functional groups of this compound act as versatile anchor points for such diversification.

The 2-nitro group, activated by the electron-withdrawing nature of the pyridine nitrogen, is a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions. It can be displaced by various nucleophiles, particularly sulfur-based ones like thiols, to yield 2-thioether-substituted pyridines. nih.govmdpi.com This reactivity provides a direct route to introduce sulfur-containing functional groups.

The bromo group at the 3-position is an ideal handle for transition-metal-catalyzed cross-coupling reactions. This opens up a vast range of possible transformations:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing substituted amino groups.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing alkynyl moieties.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Furthermore, the nitro group can be readily reduced under various conditions (e.g., using Fe/HCl, H2/Pd-C, or Na2S2O4) to afford the corresponding 2-aminopyridine (B139424) derivative. rsc.org This amine is a versatile functional group in its own right and can be further derivatized through acylation, alkylation, sulfonylation, or used as a building block for creating fused heterocyclic systems as mentioned previously.

The following table summarizes key diversification reactions for this scaffold:

| Starting Group | Reagents/Reaction Type | Resulting Functional Group |

| 2-Nitro | Thiols (e.g., R-SH) / SNAr | 2-Thioether (-SR) |

| 3-Bromo | R'-B(OH)2, Pd catalyst / Suzuki | 3-Aryl/Alkyl (-R') |

| 3-Bromo | R'2NH, Pd catalyst / Buchwald-Hartwig | 3-Amino (-NR'2) |

| 3-Bromo | R'-C≡CH, Pd/Cu catalyst / Sonogashira | 3-Alkynyl (-C≡C-R') |

| 2-Nitro | Fe/HCl or H2, Pd/C / Reduction | 2-Amino (-NH2) |

| 2-Amino (from nitro) | Acyl Chloride (R'COCl) / Acylation | 2-Amido (-NHCOR') |

Exploration of Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are powerful tools for rapidly building molecular complexity. frontiersin.org While this compound may not be a direct substrate in classic MCRs like the Hantzsch pyridine synthesis, its derivatives are prime candidates for such transformations. frontiersin.orgresearchgate.net

For example, the reduction of the nitro group to an amine and oxidation or hydroformylation of the methyl group to an aldehyde would generate a 2-amino-pyridine-6-carboxaldehyde derivative. This bifunctional molecule could then serve as a key component in MCRs to construct novel fused ring systems. The bromine atom could be retained throughout the MCR sequence to serve as a handle for later-stage functionalization, further increasing the synthetic utility of the strategy.

Strategies for Tethering to Solid Supports and Polymer Matrices

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of large libraries of compounds for high-throughput screening. The attachment of a scaffold to a solid support (e.g., a polymer resin) allows for the use of excess reagents and simplified purification, as byproducts and unreacted reagents are simply washed away.

The bromo group of this compound makes it well-suited for tethering to a solid support. researchgate.net A common strategy involves using a polymer resin that has been pre-functionalized with a reactive group suitable for cross-coupling. For example, a resin functionalized with a boronic acid (for Suzuki coupling) or a terminal alkyne (for Sonogashira coupling) could be reacted with the pyridine scaffold under palladium catalysis. This would covalently link the pyridine to the solid support via its 3-position.

Once tethered, the scaffold can undergo a series of reactions on the solid phase. The nitro group could be reduced and acylated with a library of different acyl chlorides, or it could be subjected to SNAr displacement. After the desired transformations are complete, the final product is cleaved from the resin to yield the purified, functionalized pyridine derivative. This approach streamlines the synthesis of diverse compound libraries based on the this compound core. researchgate.net

Spectroscopic Characterization and Advanced Computational Investigations

Advanced Spectroscopic Techniques for Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within a molecule. For pyridine (B92270) derivatives, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. Quantum chemical calculations, such as those performed on related pyridine compounds, can help to interpret these experimental spectra by identifying the specific molecular orbitals involved in the electronic transitions. researchgate.netjocpr.com While specific UV-Vis data for 3-Bromo-6-methyl-2-nitropyridine is not detailed in the provided results, studies on similar nitro-substituted pyridines indicate that the electronic transitions are influenced by the interplay between the pyridine ring and the electron-withdrawing nitro group. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular weight of this compound is 217.02 g/mol . thermofisher.com The exact mass is reported as 215.953430. chemsrc.com This technique also provides information about the fragmentation pattern of the molecule, which can aid in structural elucidation. While detailed fragmentation analysis for this specific compound is not available, LC-MS (Liquid Chromatography-Mass Spectrometry) is a commonly employed method for the analysis of pyridine derivatives, allowing for their separation from complex mixtures and subsequent mass analysis. bldpharm.com

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not available in the search results, studies on closely related compounds like 2-Bromo-3-hydroxy-6-methylpyridine offer significant insights. researchgate.netnih.gov In the crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine, the molecule exhibits a nearly planar pyridine ring. researchgate.netnih.gov Intermolecular interactions, such as hydrogen bonds, play a crucial role in stabilizing the crystal lattice. researchgate.netnih.gov For example, in 2-Bromo-3-hydroxy-6-methylpyridine, O-H···N hydrogen bonds link the molecules into chains. researchgate.netnih.gov Similar interactions would be expected to influence the packing of this compound in the solid state. Studies on other nitro-substituted pyridine derivatives also reveal the importance of intermolecular contacts, such as C–H⋯O interactions, in the formation of the crystal structure. researchgate.net

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations are essential for complementing experimental data and providing a deeper understanding of molecular properties at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to predict the most stable three-dimensional structure of a molecule, known as the optimized geometry. For pyridine derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), have been shown to accurately predict bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. jocpr.comresearchgate.net For instance, in a study of 2-Bromo-3-hydroxy-6-methylpyridine, DFT calculations were used to determine the optimized geometry, providing valuable data on bond parameters. jocpr.comresearchgate.net Similar computational approaches can be applied to this compound to predict its molecular structure and electronic properties.

Vibrational Frequency Calculations and Potential Energy Distribution Analysis

Theoretical vibrational frequency calculations, also performed using DFT methods, are crucial for interpreting experimental infrared (IR) and Raman spectra. These calculations predict the frequencies of the fundamental vibrational modes of a molecule. By comparing the calculated frequencies with the experimental spectra, a detailed assignment of the observed vibrational bands can be made. researchgate.net For example, in the computational study of 2-bromo-3-hydroxy-6-methylpyridine, the calculated vibrational frequencies showed good agreement with experimental data, allowing for a reliable assignment of the vibrational modes. jocpr.comresearchgate.net This type of analysis, including Potential Energy Distribution (PED) analysis which describes the contribution of individual internal coordinates to each normal mode, provides a comprehensive understanding of the molecule's vibrational dynamics.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. jocpr.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the methyl group, which are electron-rich moieties. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the bromine atom. The HOMO-LUMO gap would provide insights into the molecule's electronic transitions and its potential behavior in chemical reactions. A related compound, 2-bromo-3-hydroxy-6-methylpyridine, was found to have a calculated HOMO-LUMO gap of approximately 5.395 eV, indicating significant stability. jocpr.comresearchgate.net A similar analysis for this compound would be essential to quantify its kinetic stability and chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes, as specific computational data for this compound is not currently available.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.denih.govwisc.eduwisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, revealing the nature and strength of intramolecular and intermolecular interactions, such as hyperconjugation and hydrogen bonding. The stabilization energy, E(2), associated with these interactions is calculated, with higher values indicating stronger interactions. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. jocpr.com The MEP map uses a color spectrum to represent the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green represents areas of neutral potential.

For this compound, the MEP surface would be expected to show a region of high negative potential around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. Conversely, the areas around the hydrogen atoms of the methyl group and potentially the carbon atoms adjacent to the electron-withdrawing groups would likely exhibit a positive potential, indicating sites for nucleophilic attack. A study on 2-bromo-3-hydroxy-6-methylpyridine utilized MEP analysis to identify such reactive regions. jocpr.comresearchgate.net

Prediction of Thermodynamic Properties

Computational chemistry allows for the prediction of various thermodynamic properties of a molecule, such as its heat of formation, entropy, and heat capacity, at different temperatures. jocpr.com These calculations are typically performed using statistical thermodynamics based on the vibrational frequencies obtained from a computed vibrational analysis.

For this compound, the calculated thermodynamic parameters would provide crucial information about its stability and behavior under different thermal conditions. This data is essential for understanding its potential applications and for designing synthetic routes. For example, a computational study of 2-bromo-3-hydroxy-6-methylpyridine reported its calculated thermodynamic properties, highlighting the importance of vibrational motions in its thermodynamic behavior. jocpr.com

Table 2: Hypothetical Predicted Thermodynamic Properties of this compound at 298.15 K

| Property | Predicted Value |

| Standard Enthalpy of Formation | Data not available |

| Standard Entropy | Data not available |

| Heat Capacity (Cv) | Data not available |

Note: This table is for illustrative purposes, as specific computational data for this compound is not currently available.

Computational Modeling of Reaction Mechanisms and Selectivity

Computational modeling is an indispensable tool for investigating the mechanisms and selectivity of chemical reactions. mdpi.com By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a detailed understanding of why certain products are formed preferentially over others.

For this compound, computational modeling could be used to explore its reactivity in various transformations, such as nucleophilic aromatic substitution or cross-coupling reactions. For example, by calculating the activation barriers for the substitution of the bromine atom or the nitro group, one could predict the regioselectivity of such reactions. Computational studies on related nitroaromatic compounds have successfully elucidated reaction mechanisms and predicted product distributions. mdpi.com This approach would be invaluable for guiding the synthetic utility of this compound.

Emerging Applications and Material Science Relevance

Precursors for Advanced Organic Materials

The structure of 3-Bromo-6-methyl-2-nitropyridine makes it a plausible candidate as a precursor for a variety of advanced organic materials. The reactivity of the bromo and nitro groups, in particular, can be exploited to build larger, more complex molecular architectures.

Components in Polymer Chemistry and Dyes

While specific research detailing the use of this compound in polymer chemistry and dye synthesis is limited in publicly available literature, the chemistry of related bromo-nitro-aromatic compounds provides a basis for its potential applications. For instance, bromo-containing compounds are often used as monomers or cross-linking agents in polymerization reactions. The bromine atom can be a site for coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds, which are fundamental to the creation of polymer backbones.

Intermediates in Agrochemical Synthesis (e.g., Herbicides, Insecticides)

Publicly accessible research does not specifically document the use of this compound as an intermediate in the synthesis of commercial herbicides or insecticides. Nevertheless, substituted pyridines are a common scaffold in many agrochemicals. The functional groups present in this compound could, in principle, be modified to produce biologically active compounds. For example, the bromo group can be displaced by other functional groups, and the nitro group can be reduced to an amino group, which can then be further derivatized. The synthesis of related compounds like 2-bromo-3-hydroxy-6-methylpyridine, a derivative of which is part of the potent fungicide Nikkomycin Z, highlights the potential of substituted pyridines in agrochemical research. nih.govresearchgate.net

Ligands for Coordination Complexes and Biomimetic Systems

There is no specific information available regarding the use of this compound as a ligand for coordination complexes or in biomimetic systems. However, pyridine (B92270) and its derivatives are well-known for their ability to coordinate with metal ions through the lone pair of electrons on the nitrogen atom. The electronic properties of the pyridine ring, and thus its coordinating ability, are influenced by its substituents.

Research on related molecules, such as 2-Bromo-6-Alkylaminopyridines, has explored their use in synthesizing ligands for extended metal atom chains (EMACs), which have interesting magnetic properties. georgiasouthern.edugeorgiasouthern.edu This suggests that with appropriate modifications, derivatives of this compound could potentially be developed into ligands for creating novel coordination complexes with specific catalytic or material properties.

Precursors for Radiolabeled Compounds (e.g., PET Tracers for non-clinical imaging)

No direct evidence from the searched results indicates that this compound has been used as a precursor for radiolabeled compounds like PET tracers. The synthesis of PET tracers often involves the late-stage introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) or carbon-11, into a bioactive molecule. The bromo-substituted pyridine structure could potentially serve as a handle for such radiolabeling reactions, for example, through a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. However, specific studies employing this compound for this purpose have not been identified.

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Pathways

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic processes. For 3-Bromo-6-methyl-2-nitropyridine, this translates to moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Key Research Thrusts:

C-H Functionalization: A primary goal is the development of methods for the direct C-H functionalization of simpler pyridine (B92270) precursors. rsc.orgresearchgate.net This approach is highly atom-economical as it avoids the pre-functionalization of starting materials. rsc.org Research could focus on regioselective nitration and bromination of 6-methyl-2-pyridone or related compounds, potentially using novel catalytic systems that operate under mild conditions.

Green Solvents and Catalysts: The exploration of greener reaction media, such as water or bio-derived solvents, is crucial. nih.govrsc.org Furthermore, the development of recyclable catalysts, for instance, sulfonic acid-functionalized zeolites, could significantly reduce the environmental footprint of the synthesis. rsc.org

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and efficiency compared to batch processes. nih.gov Developing a flow-based synthesis for this compound could lead to a more sustainable and cost-effective industrial production method.

A comparative look at synthetic efficiency is presented in the table below, illustrating the potential improvements with greener methodologies.

| Metric | Traditional Synthesis | Sustainable Synthesis (Projected) |

| Atom Economy | Low to Moderate | High |

| Solvent Usage | High (often hazardous) | Low (green solvents) |

| Energy Consumption | High | Moderate to Low |

| Waste Generation | High | Low |

Exploration of Novel Reactivity Patterns for Complex Molecular Architectures

The unique electronic properties conferred by the nitro and bromo substituents make this compound a prime candidate for exploring novel chemical transformations. Its reactivity can be harnessed to construct intricate molecular scaffolds with potential applications in medicinal chemistry and materials science.

Key Areas of Investigation:

Cross-Coupling Reactions: The bromo substituent is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.comwikipedia.org Future research could explore the selective coupling at the bromine site while retaining the nitro group for subsequent transformations, enabling the synthesis of complex, multi-functionalized pyridines.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution. researchgate.netnih.gov This allows for the introduction of a wide range of nucleophiles, leading to the synthesis of diverse derivatives. Investigating the regioselectivity of these reactions in the presence of the bromo and methyl groups will be a key research area.

Synthesis of Fused Heterocycles: This compound can serve as a precursor for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. georgiasouthern.edu Reactions that involve the nitro and bromo groups in cyclization cascades could lead to the discovery of novel heterocyclic frameworks.

The following table details potential transformations and their resulting molecular complexities.

| Reaction Type | Reagents | Potential Product Class |

| Suzuki Coupling | Arylboronic acids | Aryl-substituted methyl-nitropyridines |

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Functionalized methyl-nitropyridines |

| Reductive Cyclization | Reducing agents | Fused bicyclic heterocycles |

Advanced Computational Modeling for Predicting New Derivatives and Their Properties

Computational chemistry offers a powerful tool for accelerating the discovery and design of new molecules with desired properties, thereby reducing the need for extensive empirical experimentation. mdpi.com

Prospective Computational Studies:

Density Functional Theory (DFT) Calculations: DFT can be employed to predict the geometric and electronic properties of this compound and its potential derivatives. nih.gov This includes understanding the influence of substituents on the reactivity of the pyridine ring and predicting the outcomes of various chemical reactions.

Structure-Property Relationship Studies: By computationally screening a virtual library of derivatives, it is possible to establish quantitative structure-property relationships (QSPR). This can guide the synthesis of new compounds with optimized properties for specific applications, such as targeted biological activity or enhanced performance in electronic devices.

Reaction Mechanism Elucidation: Computational modeling can provide detailed insights into the mechanisms of reactions involving this compound. nih.gov This understanding is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.

The table below outlines the types of properties that can be predicted using computational methods.

| Computational Method | Predicted Properties |

| DFT | Molecular geometry, electronic structure, vibrational frequencies |

| QSPR | Biological activity, toxicity, material properties |

| Molecular Dynamics | Conformational analysis, intermolecular interactions |

Integration into Next-Generation Functional Materials and Chemical Technologies

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of novel functional materials. researchgate.netmdpi.comnih.gov

Potential Applications in Materials Science:

Organic Light-Emitting Diodes (OLEDs): Pyridine-based compounds are widely used in the development of materials for OLEDs. researchgate.netresearchgate.netjmaterenvironsci.comjmaterenvironsci.comnih.gov The electronic properties of derivatives of this compound could be tuned to create efficient emitters or charge-transport materials for next-generation displays and lighting.

Functional Polymers: This compound can be incorporated as a monomer into polymerization reactions to create functional polymers with tailored optical, electronic, or thermal properties. tue.nlnih.gov These polymers could find applications in areas such as sensors, coatings, and advanced textiles.

Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring can coordinate with metal ions to form metal-organic frameworks. researchgate.netmdpi.comnih.gov The bromo and nitro groups can be further functionalized to tune the porosity and catalytic activity of the resulting MOFs for applications in gas storage, separation, and catalysis.

The following table summarizes the potential roles of this compound in various functional materials.

| Material Type | Potential Role of the Compound | Potential Application |

| OLEDs | Emitter, Host, or Charge Transport Material | Displays, Lighting |

| Functional Polymers | Monomeric Unit | Sensors, Smart Coatings |

| MOFs | Organic Linker | Gas Storage, Catalysis |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-Bromo-6-methyl-2-nitropyridine?

- Methodological Answer : Synthesis typically involves sequential functionalization of pyridine derivatives. A plausible route includes:

- Step 1 : Methylation at the 6-position via Friedel-Crafts alkylation or directed ortho-metalation strategies.

- Step 2 : Bromination at the 3-position using reagents like or (N-bromosuccinimide) under controlled conditions.

- Step 3 : Nitration at the 2-position using mixed acid () or milder nitrating agents to avoid over-oxidation.

- Purification : Column chromatography or recrystallization to isolate the product.

- Validation : Confirm regioselectivity via (e.g., methyl proton splitting patterns) and (distinct carbon environments) .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- FTIR/FT-Raman : Identify nitro ( asymmetric stretch) and C-Br () vibrations. Methyl C-H stretches appear near .

- NMR : shows methyl singlet (~δ 2.5 ppm) and aromatic protons influenced by nitro/bromo groups. reveals deshielded carbons adjacent to electron-withdrawing groups.

- Mass Spectrometry : Molecular ion peak () and fragmentation patterns (e.g., loss of NO) confirm molecular weight and substituent stability .

Q. What are the key reactivity patterns of this compound in substitution reactions?

- Methodological Answer :

- Nucleophilic Aromatic Substitution (SNAr) : The nitro group activates the ring for SNAr at the 2-position, while bromine at the 3-position can undergo Suzuki-Miyaura cross-coupling using Pd catalysts.

- Directed Metalation : The methyl group at the 6-position may direct lithiation for further functionalization.

- Reduction : Nitro group reduction to amine () using or enables access to amino-pyridine derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and regioselectivity in reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311++G** basis sets to optimize geometry and calculate Fukui indices for electrophilic/nucleophilic sites.

- Electrostatic Potential Maps : Visualize electron-deficient regions (near nitro and bromine) to predict reaction sites.

- Transition State Analysis : Study SNAr mechanisms using QM/MM hybrid methods to model activation barriers .

Q. What strategies resolve contradictions in experimental vs. theoretical data for this compound?

- Methodological Answer :

- Benchmarking : Compare experimental spectral data (e.g., NMR chemical shifts) with computed values using solvent-correction models (e.g., PCM).

- Sensitivity Analysis : Vary computational parameters (basis sets, functionals) to identify error sources.

- Multi-technique Validation : Cross-check results with X-ray crystallography (if crystals are obtainable) or kinetic studies .

Q. How does this compound serve as a precursor in pharmaceutical intermediate synthesis?

- Methodological Answer :

- Heterocycle Construction : Use Suzuki coupling to replace bromine with aryl/heteroaryl groups for kinase inhibitor scaffolds.

- Nitro Reduction : Convert nitro to amine for amide/urea formation in drug-like molecules.

- Case Study : Analogous bromonitropyridines are intermediates in antitumor agents (e.g., kinase inhibitors); similar methodologies apply here .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.